2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2-aminobenzamide under acidic conditions to yield the desired quinazolinone derivative. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-[(4-methoxyphenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with similar compounds such as:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-methyl-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O2/c1-14-5-4-6-16(11-14)17-12-20-22(21(27)13-17)15(2)24-23(26-20)25-18-7-9-19(28-3)10-8-18/h4-11,17H,12-13H2,1-3H3,(H,24,25,26) |
InChI Key |
QDZMDBGOLOSGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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